1-Bromo-2,4-dichlorobenzene

Physical Properties Isomer Differentiation Material Handling

1-Bromo-2,4-dichlorobenzene (1193-72-2) is the essential 1,2,4-substituted isomer for selective cross-coupling chemistry. Unlike its isomers (e.g., 1-bromo-3,5-dichlorobenzene, mp 73–75°C), its low melting point (26–30°C) and unique electronic environment ensure predictable regioselectivity in Suzuki-Miyaura couplings. The orthogonally reactive C–Br bond couples preferentially, preserving C–Cl sites for sequential functionalization—critical for complex APIs and agrochemical intermediates. Using incorrect isomers introduces uncontrolled reactivity, jeopardizing yield and purity. Source ≥98% purity from qualified manufacturers with full batch traceability.

Molecular Formula C6H3BrCl2
Molecular Weight 225.89 g/mol
CAS No. 1193-72-2
Cat. No. B072097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dichlorobenzene
CAS1193-72-2
Molecular FormulaC6H3BrCl2
Molecular Weight225.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)Br
InChIInChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H
InChIKeyISHYFWKKWKXXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,4-dichlorobenzene (CAS 1193-72-2) Baseline for Procurement and Selection


1-Bromo-2,4-dichlorobenzene (CAS 1193-72-2) is a halogenated aromatic hydrocarbon with the molecular formula C6H3BrCl2 and a molecular weight of 225.90 g/mol [1]. It is a member of the bromodichlorobenzene isomer family, characterized by a bromine atom at the 1-position and chlorine atoms at the 2- and 4-positions on the benzene ring [2]. At room temperature, it is a low-melting solid with a melting point range of 26-30°C and a boiling point of 235°C . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly for the production of pharmaceuticals, agrochemicals, and advanced materials via metal-catalyzed cross-coupling reactions .

Why 1-Bromo-2,4-dichlorobenzene Cannot Be Substituted by Other Bromodichlorobenzene Isomers


Generic substitution among bromodichlorobenzene isomers is not viable due to the profound impact of the halogen substitution pattern on both physical properties and chemical reactivity. For instance, the target compound (1-bromo-2,4-dichlorobenzene) has a melting point of 26-30°C, while its isomer 1-bromo-3,5-dichlorobenzene melts at 73-75°C, a difference of over 40°C [1]. This physical disparity dictates distinct handling, storage, and purification protocols. Furthermore, the unique electronic and steric environment created by the 1,2,4-substitution pattern governs its regioselectivity and reaction kinetics in key transformations like Suzuki-Miyaura cross-couplings, directly affecting synthetic route feasibility and yield [2]. Using an incorrect isomer would introduce an unpredictable and unoptimized variable into a validated synthetic process, jeopardizing product purity and overall process efficiency.

1-Bromo-2,4-dichlorobenzene: Quantifiable Differentiation from Analogs for Scientific Procurement


Melting Point and Physical State Differentiation from 1-Bromo-3,5-dichlorobenzene

1-Bromo-2,4-dichlorobenzene exhibits a significantly lower melting point compared to its 3,5-dichloro isomer, resulting in different physical states under standard laboratory conditions [1].

Physical Properties Isomer Differentiation Material Handling

Unique Vibrational Spectroscopic Fingerprint for Identity Verification

1-Bromo-2,4-dichlorobenzene possesses a distinct and unique combination of infrared (IR) and Raman vibrational spectral patterns that allows for unambiguous identification and differentiation from all other bromodichlorobenzene isomers [1].

Quality Control Analytical Chemistry Isomer Identification

Established Use as a Key Intermediate in Patented Processes for Valuable Anilines

The compound is the specific starting material in a patented industrial process for producing 3,5-dichloroaniline, a reaction that proceeds via a benzyne intermediate [1]. This transformation is structurally dependent on the 1,2,4-substitution pattern.

Process Chemistry Synthetic Utility Pharmaceutical Intermediates

Superior Reactivity in Palladium-Catalyzed Cross-Couplings Over Chlorinated Analogs

Within the molecule, the C-Br bond is significantly more labile towards oxidative addition with palladium(0) catalysts compared to the C-Cl bonds, enabling selective, site-specific functionalization in cross-coupling reactions [1].

Reactivity Catalysis Suzuki-Miyaura Coupling

Proven Industrial and Research Applications of 1-Bromo-2,4-dichlorobenzene


Synthesis of 2,4,4'-Trichlorobiphenyl via Suzuki-Miyaura Cross-Coupling

A primary industrial application of 1-bromo-2,4-dichlorobenzene is its use in the synthesis of 2,4,4'-trichlorobiphenyl . This process involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a 4-chlorophenylboronic acid. The reaction leverages the superior reactivity of the C-Br bond in the target compound, allowing for a selective coupling that preserves the two chlorine atoms on the ring . The reaction is typically carried out using aqueous sodium carbonate as a base in solvents like dioxane and ethanol . The resulting trichlorobiphenyl is an important intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals, making this a high-value application for the compound.

Production of 3,5-Dichloroaniline via a Benzyne Intermediate

1-Bromo-2,4-dichlorobenzene serves as a specific and advantageous starting material for the industrial production of 3,5-dichloroaniline, a crucial intermediate for agricultural chemicals, dyes, and pharmaceuticals . The patented process involves reacting the target compound with a metal amide (such as sodium or potassium amide) in liquid ammonia. This reaction proceeds through a highly reactive benzyne intermediate, which is attacked by the amide ion. The final product, 3,5-dichloroaniline, is formed in high yield and selectivity due to the specific substitution pattern of the starting material . This application demonstrates the unique synthetic utility of 1-bromo-2,4-dichlorobenzene in a process that its isomers cannot replicate.

Orthogonal Functionalization in Complex Molecule Synthesis

The well-defined difference in reactivity between the C-Br and C-Cl bonds of 1-bromo-2,4-dichlorobenzene makes it an exceptionally valuable building block for the sequential, site-selective construction of complex molecules, particularly in medicinal chemistry and materials science . In a typical research application, a chemist would first perform a Suzuki-Miyaura coupling at the bromine site under mild conditions to install a first functional group (e.g., an aryl or heteroaryl group). The two chlorine atoms, which are unreactive under these mild conditions, can then be utilized in subsequent, more forcing coupling reactions (e.g., with a different catalyst system or nucleophile) to install additional functionality in a controlled and predictable manner . This orthogonal reactivity allows for the efficient synthesis of complex, multi-substituted aromatic scaffolds, significantly shortening synthetic routes and increasing overall yield.

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